(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol
Description
Properties
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-6-7-5(3-9)8(4)2/h9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYSEWOAGPULMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazides with Nitriles
A foundational method for 1,2,4-triazole synthesis involves the reaction of hydrazide derivatives with nitriles or their equivalents. For example, 4-amino-3,5-dimethyl-4H-1,2,4-triazole (a key intermediate) is synthesized via cyclocondensation of acetylhydrazine with methyl-substituted nitriles under acidic conditions. Adapting this approach, the hydroxymethyl group can be introduced by substituting the nitrile precursor with glycolonitrile (HOCH2CN), though this requires careful pH control to prevent polymerization.
Representative Procedure
- Reactant Preparation : Combine acetylhydrazine (1.0 equiv) and glycolonitrile (1.2 equiv) in anhydrous ethanol.
- Cyclization : Reflux at 80°C for 12 hours under nitrogen.
- Workup : Quench with ice water, extract with dichloromethane, and purify via column chromatography (SiO2, ethyl acetate/hexane 1:3).
Key Data
| Parameter | Value |
|---|---|
| Yield | 62–68% |
| Purity (HPLC) | ≥95% |
| Melting Point | 142–144°C |
Thiosemicarbazide Cyclization
Thiosemicarbazides serve as versatile precursors for triazole synthesis. In a protocol adapted from, methylthio-1,2,4-triazoles are cyclized under basic conditions to yield the triazole core. For hydroxymethyl functionalization, 2-(hydroxymethyl)thiosemicarbazide is reacted with acetylacetone in the presence of KOH:
$$
\text{HS-C(=S)-NH-NH-CH}2\text{OH} + \text{CH}3\text{COCH}2\text{COCH}3 \xrightarrow{\text{KOH, EtOH}} \text{(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol}
$$
Optimization Insights
- Temperature : 70°C minimizes byproduct formation.
- Solvent : Ethanol enhances solubility of intermediates.
- Catalyst : 10 mol% KOH accelerates cyclization.
Post-Cyclization Functionalization
Oxidation of Methyl Groups
Direct oxidation of a C3 methyl group to hydroxymethyl is feasible using selenium dioxide (SeO2) or potassium permanganate (KMnO4) . However, overoxidation to carboxylic acids must be controlled via stoichiometric precision:
$$
\text{(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl} \xrightarrow{\text{SeO}2, \text{H}2\text{O}} \text{this compound}
$$
Reaction Conditions
| Oxidant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SeO2 (1.1 eq) | H2O/THF | 60°C | 6 h | 55% |
| KMnO4 (0.5 eq) | Acetone | 25°C | 12 h | 48% |
Nucleophilic Hydroxymethylation
Introducing the hydroxymethyl group via nucleophilic substitution is achievable using paraformaldehyde and a Lewis acid catalyst. This method, adapted from, involves:
- Chloromethylation : Treat the triazole core with ClCH2OCH3 and AlCl3.
- Hydrolysis : React the chloromethyl intermediate with NaOH (2M) at 50°C.
$$
\text{Triazole} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{AlCl}3} \text{Triazole-CH}2\text{Cl} \xrightarrow{\text{NaOH}} \text{Triazole-CH}_2\text{OH}
$$
Critical Parameters
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Industrial-Scale Considerations
Solvent Selection and Recycling
Catalytic Efficiency
- Heterogeneous Catalysts : Zeolite-supported KOH improves reaction rates by 40% compared to homogeneous bases.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol can undergo oxidation to form a carboxylic acid derivative. For structurally similar triazole-methanol compounds (e.g., (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol), oxidation with agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions yields carboxylic acids.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation of –CH2OH | KMnO4, H2SO4, 60°C | (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)carboxylic acid | Not reported |
Mechanistic Insight : The oxidation likely proceeds via intermediate aldehydes, with the triazole ring stabilizing transition states through resonance .
Esterification
The hydroxymethyl group reacts with acylating agents to form esters. For example, acetic anhydride in the presence of pyridine or sulfuric acid facilitates ester formation.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Ac2O, pyridine, 80°C | (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl acetate | 85–90% (analog data) |
Key Observations :
-
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
-
Steric hindrance from the triazole’s dimethyl groups may slightly reduce yields compared to simpler alcohols .
Etherification
The alcohol group can participate in nucleophilic substitution to form ethers. Reactions with alkyl halides (e.g., methyl iodide) under basic conditions (NaOH, ethanol) produce methyl ether derivatives.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Williamson Synthesis | CH3I, NaOH, ethanol, reflux | (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl methyl ether | 75–80% (analog data) |
Side Reactions : Competing elimination is minimized due to the triazole ring’s electron-withdrawing effects .
Condensation with Aldehydes/Ketones
The hydroxymethyl group may engage in hemiaminal or Schiff base formation. For example, reacting with aromatic aldehydes (e.g., benzaldehyde) under reflux in ethanol yields imine-linked derivatives .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Schiff Base Formation | Benzaldehyde, EtOH, reflux | (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl benzylidenamine | 73% (analog data) |
Limitations : Steric bulk from the triazole’s substituents may reduce reactivity toward bulkier aldehydes .
Acid-Catalyzed Dehydration
Under acidic conditions (e.g., H2SO4 or PTSA), the alcohol may dehydrate to form an alkene, though this is less common due to the stability of the triazole ring .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Dehydration | H2SO4, 100°C | 3-(Methylene)-4,5-dimethyl-4H-1,2,4-triazole | Not reported |
Coordination Chemistry
The triazole nitrogen atoms and hydroxyl group can act as ligands for metal ions. For example, coordination with Cu(II) in aqueous ethanol forms complexes with potential catalytic applications .
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Metal Complexation | CuCl2, EtOH/H2O | Cu[(C5H9N3O)2]Cl2 | Catalysis (hypothesized) |
Scientific Research Applications
Chemical Applications
1. Building Block for Synthesis:
The compound serves as a crucial building block in organic synthesis. Its structure allows for modifications that lead to the formation of more complex molecules. It is often employed in the synthesis of triazole derivatives that exhibit unique chemical properties.
2. Coordination Chemistry:
In coordination chemistry, (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol acts as a ligand. Its ability to form stable complexes with metal ions enhances its utility in catalysis and material science.
Biological Applications
1. Antifungal and Antibacterial Properties:
Research has demonstrated that derivatives of this compound exhibit significant antifungal and antibacterial activities. For instance:
- Bacterial Activity: Effective against strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.
- Fungal Activity: Demonstrated efficacy against Candida albicans.
Studies indicate that these compounds can achieve minimal inhibitory concentrations (MIC) as low as 1 mg/mL against certain pathogens .
2. Enzyme Inhibition:
The compound's mechanism of action includes the inhibition of specific enzymes by binding to their active sites. This property is particularly valuable in drug development for targeting diseases caused by microbial infections.
Medicinal Applications
1. Therapeutic Potential:
this compound is under investigation for its potential therapeutic applications:
- Antimicrobial Agents: Its derivatives are being explored for use in pharmaceuticals aimed at treating infections.
- Anticancer Properties: Preliminary studies suggest potential anticancer activity, warranting further research into its mechanisms and efficacy .
Industrial Applications
1. Material Development:
In the industrial sector, the compound is utilized in developing new materials with specific properties. It plays a role in creating advanced polymers and coatings that require enhanced durability and chemical resistance.
2. Agrochemical Production:
The compound also finds application as an intermediate in the synthesis of agrochemicals. Its ability to modify biological activity makes it a candidate for developing effective pesticides and herbicides .
Mechanism of Action
The mechanism of action of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The compound’s triazole ring is known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Biological Activity
(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound with significant potential in biological applications due to its unique triazole structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of proteomics research and medicinal chemistry. The molecular formula of this compound is C5H9N3O, with a molecular weight of approximately 127.14 g/mol.
Structural Characteristics
The structure of this compound features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Hydroxymethyl Group : Enhances solubility and interaction capabilities with biological macromolecules.
- Methyl Substituents : Located at the 4 and 5 positions of the triazole ring, contributing to its stability and reactivity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antifungal and Antibacterial Properties
Compounds containing triazole moieties are often associated with antifungal and antibacterial activities. Specific studies have shown that derivatives of this compound can act against various pathogens:
- Bacterial Strains : Effective against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus.
- Fungal Strains : Exhibits activity against Candida albicans.
A study highlighted that the compound's derivatives demonstrated varying degrees of antibacterial efficacy depending on their substituents. For instance, certain derivatives showed bactericidal activity at minimal inhibitory concentrations (MIC) as low as 1 mg/mL .
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The hydroxymethyl group acts as both a hydrogen bond donor and acceptor, facilitating interactions with proteins and nucleic acids.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interactions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other triazole derivatives is essential:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3,5-Dimethyl-1H-1,2,4-triazole | 2887-15-0 | Lacks hydroxymethyl group; used in agriculture |
| 5-Amino-4H-1,2,4-triazole | 3641-13-2 | Contains an amino group; potential antitumor activity |
| 5-Methyl-4H-1,2,4-triazole | 4923-01-7 | Methyl substitution; studied for antifungal properties |
| 1-(3-Methylphenyl)-3-(5-methyltriazolyl)urea | 297171-80-3 | Urea linkage; used in herbicides |
The presence of the hydroxymethyl group in this compound enhances its solubility and biological activity compared to other triazoles.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy Study : A comprehensive investigation demonstrated that derivatives exhibited significant antimicrobial properties against a range of bacteria and fungi. The study utilized MIC assessments to quantify effectiveness against pathogens .
- Molecular Docking Studies : These studies revealed strong binding affinities between the compound and various enzyme targets involved in bacterial metabolism. For instance, docking scores indicated robust interactions with bacterial enzymes critical for their survival .
- Safety Profile Assessment : Preliminary safety evaluations indicated potential skin irritation and eye irritation risks associated with the compound. Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the common synthetic routes for (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing precursor triazole derivatives with formaldehyde or its equivalents in ethanol or methanol under acidic conditions (e.g., glacial acetic acid) is a standard approach. Solvent choice (ethanol/methanol) enhances solvation effects and yield optimization . A stepwise procedure might include:
- Dissolving 4-amino-3,5-dimethyl-1,2,4-triazole in ethanol.
- Adding formaldehyde equivalents and catalytic acid (e.g., HCl).
- Refluxing for 3–6 hours, followed by solvent evaporation and recrystallization from ethanol.
Q. Which solvents are optimal for synthesis and purification?
Methanol and ethanol are preferred for their ability to solvate polar intermediates and facilitate nucleophilic attacks during synthesis . For purification, ethanol is ideal for recrystallization due to its moderate polarity and low toxicity . Dimethyl sulfoxide (DMSO) may also be used for dissolving poorly soluble intermediates .
Q. What spectroscopic techniques are critical for structural characterization?
- IR spectroscopy : Identifies functional groups (e.g., -OH at ~3200–3500 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR spectroscopy : NMR detects methyl groups (δ 2.2–2.5 ppm) and hydroxymethyl protons (δ 3.5–4.5 ppm); NMR confirms triazole ring carbons (δ 150–160 ppm) .
- Mass spectrometry : Validates molecular weight via molecular ion peaks (e.g., m/z ~183 for C₆H₁₀N₄O) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Contradictions between experimental and expected spectral data (e.g., unexpected NMR splitting) require cross-validation:
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent optimization : Replace ethanol with methanol for faster reaction kinetics .
- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂).
- Temperature control : Gradual heating (50–80°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity product .
Q. How can computational tools enhance structural analysis?
- SHELX suite : Refine X-ray diffraction data to resolve bond distortions or hydrogen bonding networks .
- ORTEP-3 : Visualize thermal ellipsoids and molecular packing in crystal lattices .
- Density Functional Theory (DFT) : Predict NMR/IR spectra and compare with experimental data to validate tautomeric forms .
Q. How to address low aqueous solubility for biological assays?
Q. What approaches design derivatives with enhanced bioactivity?
- Structure-activity relationship (SAR) studies : Modify the hydroxymethyl group to thiol (-SH) or amine (-NH₂) for improved binding .
- Click chemistry : Attach azide-alkyne moieties to the triazole core for targeted drug delivery .
- Hybrid molecules : Conjugate with known pharmacophores (e.g., pyridine, thiophene) via Suzuki coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
